顺式-2,4,5-三(4-氟苯基)咪唑啉

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

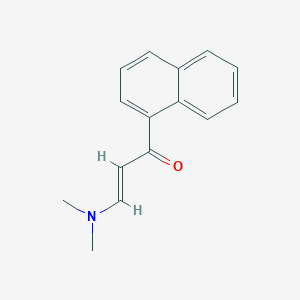

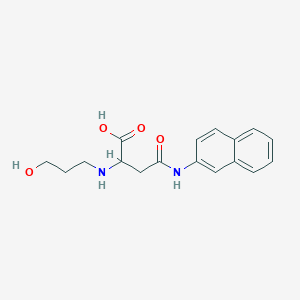

Cis-2,4,5-Tris(4-fluorophenyl)imidazoline is a chemical compound with the molecular formula C21H15F3N2 . It is an imidazole derivative, which is a class of organic compounds containing a benzene ring linked to an imidazole ring . This compound has been studied for its potential as a p53-MDM2/MDMX protein-protein interaction inhibitor, which could make it a prospective agent for targeted anticancer therapy .

Synthesis Analysis

The synthesis of cis-2,4,5-Tris(4-fluorophenyl)imidazoline involves the addition of suitable hydrophilic substituents in benzene rings and to imidazole nitrogen to improve the compound’s water solubility . The influence of N-sulfonyl substituent on protein-protein interaction was studied compared to unsubstituted alkoxy-compounds .Molecular Structure Analysis

The molecular structure of cis-2,4,5-Tris(4-fluorophenyl)imidazoline consists of three 4-fluorophenyl groups attached to the 2, 4, and 5 positions of an imidazoline ring .科学研究应用

光物理性质和光谱表征

该化合物已使用各种光谱技术(如 FT-IR、FT-拉曼、紫外-可见光和荧光光谱)以及核磁共振和质谱进行表征。这些研究揭示了该化合物的有趣光物理性质,这对于了解其在不同状态下的行为及其在材料科学中的潜在应用至关重要(Baldenebro-López 等人,2017 年)。

可持续合成方法

已经开展了研究以开发用于生产 2,4,5-三取代-2-咪唑啉(包括该化合物)的环保和可持续合成路线。该方法旨在减少苛刻条件和有毒溶剂的使用,从而为绿色化学计划做出贡献(Le Phuong 等人,2017 年)。

在药物化学中的应用

咪唑啉衍生物(包括顺式-2,4,5-三(4-氟苯基)咪唑啉)已被探索其在药物化学中的潜力。这些化合物已被研究其作为 p53-MDM2 相互作用抑制剂的作用,这对于抗癌药物的开发具有重要意义(Bazanov 等人,2019 年)。

缓蚀性能

研究表明,某些咪唑衍生物(包括该化合物)表现出作为缓蚀剂的潜力。这种应用在金属保存至关重要的工业环境中尤为重要(Prashanth 等人,2021 年)。

化学传感器开发

该化合物已被探索用于离子识别的化学传感器开发。其光物理性质使其适用于传感和检测技术(Esteves 等人,2013 年)。

复杂有机分子的合成

该化合物已用于合成复杂的有机分子,如 Nutlin 类似物。其合成和表征在药物和其他高级有机化合物的开发中至关重要(Shu 等人,2012 年)。

作用机制

Target of Action

The primary targets of cis-2,4,5-Tris(4-fluorophenyl)imidazoline are the proteins MDM2 and MDMX . These proteins play a crucial role in the regulation of the p53 protein, often referred to as the “guardian of the genome” due to its role in maintaining genomic stability .

Mode of Action

Cis-2,4,5-Tris(4-fluorophenyl)imidazoline interacts with its targets by inhibiting the protein-protein interaction between MDM2/MDMX and p53 . This inhibition results in the stabilization of p53 and the induction of p21 expression .

Biochemical Pathways

The compound affects the p53 pathway, which plays a significant role in genomic stability, cell cycle regulation, and apoptosis . By inhibiting the interaction between p53 and its negative regulators MDM2 and MDMX, the compound allows for the accumulation of p53, thereby restoring its tumor suppressor activity in cancer cells expressing wild-type p53 .

Pharmacokinetics

It’s worth noting that the compound’s water solubility can be improved by adding suitable hydrophilic substituents to the benzene rings and to the imidazoline nitrogen .

Result of Action

The result of the compound’s action is the inhibition of the MDM2/MDMX-p53 interaction, leading to the stabilization of p53 and the induction of p21 expression . This can lead to cell cycle arrest and the initiation of programmed cell death, or apoptosis, in cancer cells expressing wild-type p53 .

Action Environment

It’s worth noting that the compound’s water solubility, which can be influenced by the presence of hydrophilic substituents, may impact its bioavailability and thus its efficacy .

属性

IUPAC Name |

(4S,5R)-2,4,5-tris(4-fluorophenyl)-4,5-dihydro-1H-imidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15F3N2/c22-16-7-1-13(2-8-16)19-20(14-3-9-17(23)10-4-14)26-21(25-19)15-5-11-18(24)12-6-15/h1-12,19-20H,(H,25,26)/t19-,20+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJEZCONNODRJJS-BGYRXZFFSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2C(N=C(N2)C3=CC=C(C=C3)F)C4=CC=C(C=C4)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1[C@@H]2[C@@H](N=C(N2)C3=CC=C(C=C3)F)C4=CC=C(C=C4)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15F3N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-3-chloro-4-fluorobenzenesulfonamide](/img/structure/B2972906.png)

![9-(2,4-dimethoxyphenyl)-3-(2-methoxyethyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2972909.png)

![6-[(6,8-Difluoro-1,2,3,4-tetrahydroquinolin-1-yl)methyl]-6-azabicyclo[3.2.0]heptan-7-one](/img/structure/B2972914.png)

![[(2S,4S)-4-fluoro-1-[(1,3-thiazol-2-yl)methyl]pyrrolidin-2-yl]methanamine](/img/structure/B2972915.png)

![4-[4-(4-Chlorophenyl)piperazin-1-yl]-4-oxobutanoic acid](/img/structure/B2972916.png)

![7-(4-(3-chlorophenyl)piperazine-1-carbonyl)-5-(2-methoxyethyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2972919.png)

![N'-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]acetohydrazide](/img/structure/B2972925.png)